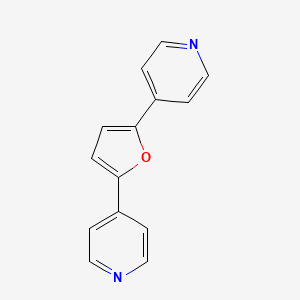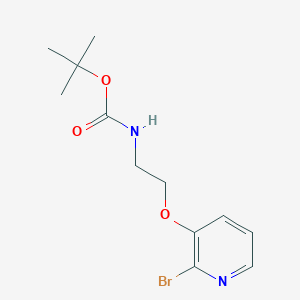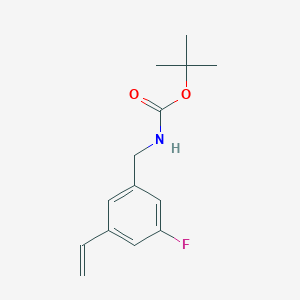
2,5-Bis(4-pyridyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-pyridyl)furan is an organic compound with the molecular formula C14H10N2O It consists of a furan ring substituted at the 2 and 5 positions with 4-pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)furan typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,5-dibromofuran and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-pyridyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyridyl groups can produce pyridine derivatives .
Applications De Recherche Scientifique
2,5-Bis(4-pyridyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-pyridyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it has been shown to inhibit the enzyme phosphatidylinositol 4-kinase (PfPI4KIIIB) in the malaria parasite Plasmodium falciparum. This inhibition blocks multiple stages of the parasite’s life cycle, including red blood cell invasion and protein trafficking .
Comparaison Avec Des Composés Similaires
- 2,5-Di(pyridin-4-yl)furan
- 2,5-Bis(4-cyanophenyl)furan
- 2,5-Bis(4-aminophenyl)furan
Comparison: 2,5-Bis(4-pyridyl)furan is unique due to its specific substitution pattern and the presence of pyridyl groups, which confer distinct electronic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in material science and medicinal chemistry .
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(5-pyridin-4-ylfuran-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2O/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H |
Clé InChI |
VUCGYYKDNQHHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC=C(O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)



![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)



![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)

